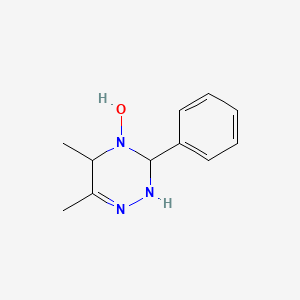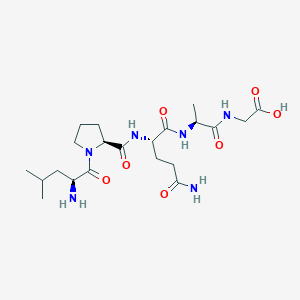
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-: is a peptide compound composed of five amino acids: glycine, L-leucine, L-proline, L-glutamine, and L-alanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- does not contain these amino acids.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can participate in substitution reactions, especially at reactive side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the target site.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.
Aplicaciones Científicas De Investigación
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a bioactive peptide with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, L-leucyl-L-alanyl-L-glutaminyl-L-prolyl-L-phenylalanyl-: Another peptide with a similar sequence but includes phenylalanine.
Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A longer peptide with a more complex structure.
Uniqueness
Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its simplicity compared to longer peptides makes it an ideal candidate for studying fundamental peptide chemistry and biology.
Propiedades
Número CAS |
821772-80-9 |
|---|---|
Fórmula molecular |
C21H36N6O7 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H36N6O7/c1-11(2)9-13(22)21(34)27-8-4-5-15(27)20(33)26-14(6-7-16(23)28)19(32)25-12(3)18(31)24-10-17(29)30/h11-15H,4-10,22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,32)(H,26,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
Clave InChI |
OTHDSRCRGXVPRR-AJNGGQMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


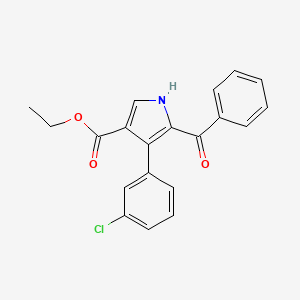
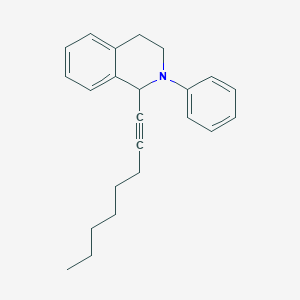
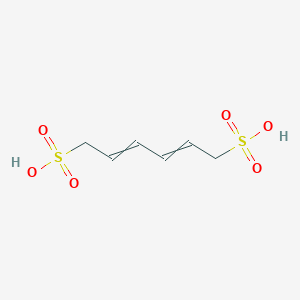
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
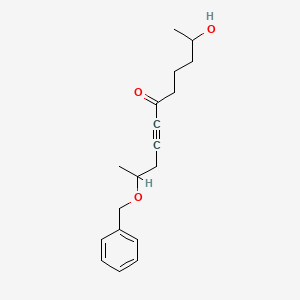
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
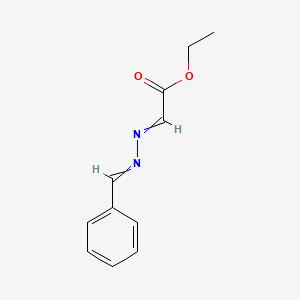
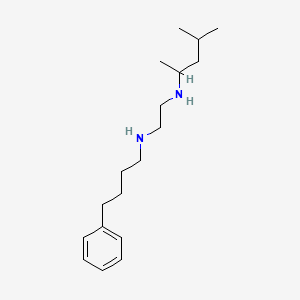

![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
